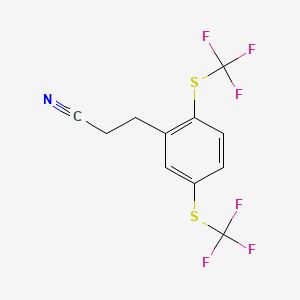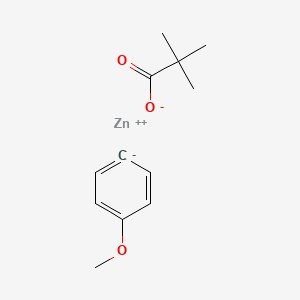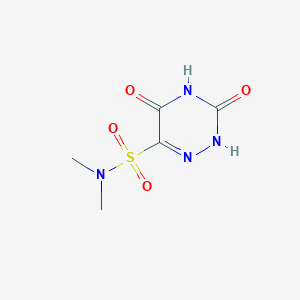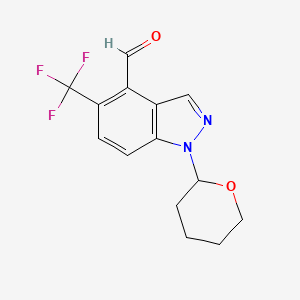![molecular formula C21H35N3O B14778088 2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14778088.png)
2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclohexyl ring substituted with a benzyl(isopropyl)amino group, an amino group, and a 3-methylbutanamide moiety, making it a unique structure with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction using appropriate precursors.
Introduction of the benzyl(isopropyl)amino group: This step involves the nucleophilic substitution of a suitable benzyl halide with isopropylamine, followed by attachment to the cyclohexyl ring.
Addition of the amino group: This can be done through reductive amination or other suitable methods.
Attachment of the 3-methylbutanamide moiety: This step involves the coupling of the cyclohexyl intermediate with a 3-methylbutanoyl chloride or similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst or reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Benzyl halides, isopropylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-N-(4-(benzyl(methyl)amino)cyclohexyl)-3-methylbutanamide
- (S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)-3-methylbutanamide
- (S)-2-Amino-N-(4-(benzyl(propyl)amino)cyclohexyl)-3-methylbutanamide
Uniqueness
(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups. This uniqueness can be leveraged in designing specific applications and studying its effects in various contexts.
特性
分子式 |
C21H35N3O |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C21H35N3O/c1-15(2)20(22)21(25)23-18-10-12-19(13-11-18)24(16(3)4)14-17-8-6-5-7-9-17/h5-9,15-16,18-20H,10-14,22H2,1-4H3,(H,23,25) |
InChIキー |
KDBUBLSKJNCTJU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)






![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)
![N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-4-carboxamide](/img/structure/B14778054.png)


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14778076.png)

